molecular formula C12H18ClNO4 B054013 L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) CAS No. 115217-60-2

L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)

Cat. No.: B054013
CAS No.: 115217-60-2
M. Wt: 532.6 g/mol
InChI Key: POPVPGCSVATVRH-MKYDYASUSA-N
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Preparation Methods

The synthesis of 3,4-Dimethoxy-alpha-methylphenylalanine involves several steps. One common method is the chiral ligand-exchange high-performance liquid chromatography (HPLC) using copper (II)-L-phenylalanine complexes . The optimal mobile phase for this process is composed of 20% methanol, 8 mM L-phenylalanine, and 4 mM cupric sulfate in water at pH 3.2, with a column temperature set at 20°C . This method allows for the efficient separation of enantiomers, which is crucial for obtaining enantiomerically pure compounds.

Chemical Reactions Analysis

3,4-Dimethoxy-alpha-methylphenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper salts, organic modifiers, and different pH conditions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be converted into 3-hydroxy-alpha-methyl-L-tyrosine under specific conditions .

Scientific Research Applications

3,4-Dimethoxy-alpha-methylphenylalanine has several scientific research applications. It is used as an intermediate in the synthesis of pharmaceutical compounds, such as L-methyldopa . Additionally, it is used in high-performance liquid chromatography (HPLC) for the separation of enantiomers . The compound’s unique structure makes it valuable in various fields, including chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-alpha-methylphenylalanine involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups play a crucial role in its activity, influencing its binding to receptors and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H17NO4.3H2O/c2*1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3;;;/h2*4-6H,7,13H2,1-3H3,(H,14,15);3*1H2/t2*12-;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPVPGCSVATVRH-MKYDYASUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921655
Record name 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115217-60-2
Record name 3,4-Dimethoxy-alpha-methylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115217602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)
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L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)
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L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)
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L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)
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L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)
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L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)

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